molecular formula C5H5FN2O3S B6212099 3-methoxypyrazine-2-sulfonyl fluoride CAS No. 2091137-58-3

3-methoxypyrazine-2-sulfonyl fluoride

Cat. No.: B6212099
CAS No.: 2091137-58-3
M. Wt: 192.17 g/mol
InChI Key: ZIMJZSGDFYITAW-UHFFFAOYSA-N
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Description

3-Methoxypyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O3S. It is a sulfonyl fluoride derivative of methoxypyrazine, characterized by the presence of a methoxy group at the 3-position and a sulfonyl fluoride group at the 2-position of the pyrazine ring.

Preparation Methods

One common method is the direct fluorosulfonylation of methoxypyrazine using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF . The reaction conditions often require the presence of a base to facilitate the formation of the sulfonyl fluoride group.

Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

3-Methoxypyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically sulfonamides, sulfonate esters, and sulfonic acids.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H5_5FN2_2O3_3S
  • SMILES : COC1=NC=CN=C1S(=O)(=O)F
  • InChIKey : ZIMJZSGDFYITAW-UHFFFAOYSA-N

The compound features a methoxy group attached to a pyrazine ring and a sulfonyl fluoride functional group, contributing to its reactivity and utility in various chemical processes.

Organic Synthesis

3-Methoxypyrazine-2-sulfonyl fluoride serves as a versatile intermediate in the synthesis of biologically active molecules. It can be involved in substitution reactions where the sulfonyl fluoride group is replaced by nucleophiles such as amines or alcohols, resulting in sulfonamides or sulfonate esters.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug discovery. Its ability to act as an electrophilic warhead makes it suitable for developing enzyme inhibitors and receptor modulators. For instance, it can irreversibly modify the active sites of enzymes, leading to their inactivation, which is crucial for therapeutic interventions .

Chemical Biology

This compound is utilized in studying protein-ligand interactions. It acts as a chemical probe for biological systems, helping researchers understand the dynamics of protein modifications and interactions at the molecular level. The compound's reactivity allows for the covalent modification of nucleophilic residues in proteins .

Materials Science

The unique structural features of this compound make it applicable in materials science for designing advanced materials with specific properties. Its stability and reactivity can be harnessed to create materials that exhibit desired functionalities.

Case Study 1: Anti-Trypanosomal Activity

Recent research has highlighted the use of sulfonyl fluorides, including this compound, in developing inhibitors against Trypanosoma brucei, the causative agent of African sleeping sickness. A study demonstrated that a series of diverse sulfonyl fluoride probes were synthesized and screened for anti-trypanosomal activity, revealing several compounds with sub-micromolar effectiveness . This underscores the potential of this compound as a lead compound in infectious disease research.

Case Study 2: Chemical Probes Development

Another study focused on utilizing sulfonyl fluorides to create chemical probes for studying protein interactions. The research showcased how modifying proteins with these probes could facilitate the identification and validation of therapeutic targets . This application is critical for advancing our understanding of biochemical pathways and developing new treatment strategies.

Mechanism of Action

The mechanism of action of 3-methoxypyrazine-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can irreversibly modify the active site of the enzyme, leading to its inactivation .

Comparison with Similar Compounds

3-Methoxypyrazine-2-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives and methoxypyrazine compounds. Similar compounds include:

Biological Activity

3-Methoxypyrazine-2-sulfonyl fluoride is a compound of growing interest in medicinal chemistry and chemical biology due to its unique structural features and biological activities. The compound is characterized by its sulfonyl fluoride group, which plays a crucial role in its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H5FN2O3SC_5H_5FN_2O_3S. Its structure includes a methoxy group attached to a pyrazine ring, which is further functionalized with a sulfonyl fluoride group. The structural representation can be summarized as follows:

  • SMILES : COC1=NC=CN=C1S(=O)(=O)F
  • InChIKey : ZIMJZSGDFYITAW-UHFFFAOYSA-N

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group acts as an electrophile that can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This irreversible modification of the active site is critical for the compound's function as an enzyme inhibitor .

Enzyme Inhibition

The compound has been explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors. It has shown promise in inhibiting target enzymes through covalent modification, which can lead to significant therapeutic effects.

Chemical Probes

In chemical biology, this compound serves as a chemical probe to study protein-ligand interactions. Its ability to irreversibly bind to active sites allows researchers to map interactions between small molecules and proteins effectively .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Targets :
    A study utilizing mass spectrometry elucidated the interaction of sulfonyl fluorides with various protein targets. It was found that these compounds could undergo hydrolysis and displace from active sites quantitatively, providing insights into their mechanisms of action .
  • Medicinal Chemistry Applications :
    Research highlighted the versatility of sulfonyl fluorides in medicinal chemistry, showcasing their potential in developing new therapeutic agents by modifying existing drug scaffolds. The incorporation of the sulfonyl fluoride group has been linked to enhanced potency and selectivity against specific targets .
  • Synthesis and Reactivity :
    The compound has been synthesized through various methods, demonstrating its utility as an intermediate in organic synthesis. Its reactivity profile indicates that it can participate in substitution reactions, leading to the formation of sulfonamides or sulfonate esters, which are valuable in further biological applications.

Data Table: Summary of Biological Activity

Activity Description
Enzyme InhibitionIrreversible modification of enzyme active sites leading to inhibition
Chemical ProbeUsed to study protein-ligand interactions
Synthesis ApplicationsIntermediate for synthesizing biologically active molecules
ReactivityParticipates in substitution reactions; forms sulfonamides/sulfonate esters

Properties

CAS No.

2091137-58-3

Molecular Formula

C5H5FN2O3S

Molecular Weight

192.17 g/mol

IUPAC Name

3-methoxypyrazine-2-sulfonyl fluoride

InChI

InChI=1S/C5H5FN2O3S/c1-11-4-5(12(6,9)10)8-3-2-7-4/h2-3H,1H3

InChI Key

ZIMJZSGDFYITAW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1S(=O)(=O)F

Purity

95

Origin of Product

United States

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